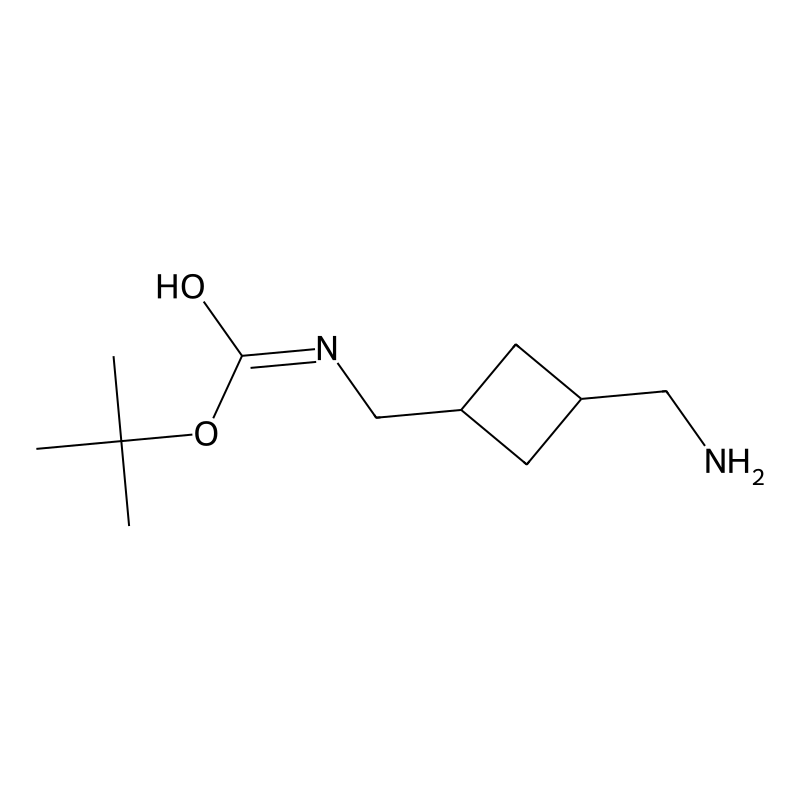

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Modular Approach in Organic Synthesis

A study by Han and Zard (2014) explored the utility of Boc-protected azetines in a radical addition process for creating various substituted pyrroles (). These pyrroles hold significant importance in medicinal chemistry. The research demonstrated the formation of 2,4-disubstituted and polycyclic pyrroles with a protected aminomethyl group. This work highlights the role of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane as a key intermediate in synthesizing complex organic structures with valuable applications.

Enantioselective Synthesis of Amino Acids

Developing efficient methods for synthesizing enantiopure amino acids is crucial in drug discovery. A study by André et al. (2013) achieved a unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid using Boc-protected cyclobutane derivatives (). This research provides a valuable approach for the enantioselective construction of amino acids, a critical component in the development of new pharmaceuticals.

Medicinal Chemistry and Drug Discovery

The unique structural features of Boc-monoprotected cyclobutane diamines, including 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane, make them attractive candidates for drug discovery. Radchenko et al. (2010) investigated the synthesis of these diamines, considering their potential as building blocks in this field (). The study suggests that these compounds hold promise in the development of novel therapeutic agents.

3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane is a chemical compound with the molecular formula CHNO. This compound features a cyclobutane ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group. The presence of the Boc group provides stability and protection to the aminomethyl functionality, making it useful in various synthetic applications, particularly in organic synthesis and pharmaceutical research due to its unique structural characteristics and reactivity .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, yielding amine derivatives.

- Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used, highlighting the compound's versatility in synthetic chemistry.

While specific biological activities of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. The aminomethyl group can interact with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are necessary to elucidate its specific biological roles and mechanisms of action .

The synthesis of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane typically involves several key steps:

- Formation of the Cyclobutane Ring: This can be achieved through methods such as cycloaddition reactions or ring-closing reactions.

- Introduction of the Aminomethyl Group: This step often utilizes nucleophilic substitution reactions with appropriate aminating agents.

- Boc Protection: The final step involves protecting the aminomethyl group using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine .

Industrial Production

In industrial settings, these synthetic routes are optimized for higher yields and purity, focusing on reaction conditions such as temperature control and catalyst efficiency .

3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane is primarily utilized in:

- Organic Synthesis: Due to its reactive functional groups, it serves as an intermediate in synthesizing more complex molecules.

- Pharmaceutical Research: Its unique structure makes it a candidate for developing new therapeutic agents or drug scaffolds .

Several compounds share structural similarities with 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene | Benzene ring instead of cyclobutane | Aromatic properties may influence reactivity |

| 4-(N-Boc-aminomethyl)-2-(aminomethyl)pyridine | Pyridine ring | Different electronic properties due to nitrogen in the ring |

| tert-Butyl (3-aminomethyl)cyclobutylcarbamate | Variations in functional group positioning | Carbamate functionality may affect solubility and reactivity |

Uniqueness

The uniqueness of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane lies in its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This characteristic makes it particularly valuable for synthesizing compounds that require specific spatial arrangements or electronic interactions .

3-Aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane, systematically named as carbamic acid N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester, possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 grams per mole. The compound features a central cyclobutane ring bearing two aminomethyl substituents, with one amino group protected by a tert-butyloxycarbonyl moiety. The structural complexity arises from the presence of both a free aminomethyl group and a carbamate-protected aminomethyl group attached to the four-membered cyclobutane core.

The nomenclature of this compound reflects the systematic approach to naming carbamate derivatives. Alternative names include tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate and carbamic acid N-((3-(aminomethyl)cyclobutyl)methyl)-, 1,1-dimethylethyl ester. These naming conventions highlight the compound's identity as a carbamate ester derived from carbamic acid, where the nitrogen atom is substituted with a cyclobutylmethyl group bearing an additional aminomethyl substituent.

The stereochemical considerations of this compound are particularly important given the conformational flexibility of carbamates. Carbamate molecules can exist as cis and trans isomers due to the pseudo double bond character in their structure, with the difference in free energy between isomers typically being small, approximately 1-1.5 kilocalories per mole. This conformational behavior influences the compound's reactivity and interactions in synthetic applications.

The molecular structure incorporates the characteristic -O-CO-NH- linkage that defines carbamate compounds. This functional group arrangement provides the compound with unique electronic properties stemming from resonance stabilization between the amide and carboxyl portions of the molecule. The carbamate rotational barrier of the carbon-nitrogen bond is approximately 3-4 kilocalories per mole lower than structurally analogous amides, making carbamates more electrophilic and sufficiently reactive to spontaneously react with nucleophiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| PubChem CID | 72207400 | |

| CAS Registry Number | 1363382-06-2 | |

| Creation Date | December 27, 2013 | |

| Last Modified | May 18, 2025 |

Historical Context in Carbamate Chemistry

The development of carbamate protecting groups represents one of the most significant advances in modern organic synthesis, with particular relevance to the structural framework exemplified by 3-aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane. The historical foundation of carbamate chemistry began with the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans (Physostigma venenosum) in 1864. This compound marked the beginning of systematic investigation into carbamate biological activity and synthetic utility.

The transformative moment in carbamate protecting group chemistry occurred in 1957 when Louis A. Carpino described the tert-butyloxycarbonyl group. Carpino's pioneering work established the fundamental principles that would later enable the synthesis of complex molecules like 3-aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane. The tert-butyloxycarbonyl group demonstrated superior acid lability compared to existing protecting groups such as benzyloxycarbonyl, facilitating more efficient synthetic strategies.

The rapid adoption of tert-butyloxycarbonyl protection in peptide synthesis was facilitated by the work of Robert Bruce Merrifield, who recognized that the relative acid labilities of tert-butyloxycarbonyl and benzyl groups would be compatible with an effective temporary versus permanent protecting scheme. This realization led to the development of solid-phase peptide synthesis using tert-butyloxycarbonyl protected amino acids, with Merrifield publishing the synthesis of bradykinin using this methodology.

The broader utilization of carbamate compounds in synthetic chemistry expanded significantly following the registration of carbaryl as the first carbamate pesticide in the United States in 1959. This milestone demonstrated the versatility of carbamate chemistry beyond pharmaceutical applications, establishing carbamates as important synthetic intermediates and functional materials.

The evolution of carbamate protecting group methodology continued with Carpino's subsequent development of the 9-fluorenylmethoxycarbonyl group in 1970, which provided an orthogonal protecting system to tert-butyloxycarbonyl. This advancement created a completely orthogonal protecting strategy that addressed limitations in tert-butyloxycarbonyl methodology, particularly for acid-sensitive substrates and complex synthetic sequences.

The historical significance of carbamate chemistry in enabling complex molecular architectures like 3-aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane cannot be overstated. The development of reliable protection and deprotection protocols for amino groups has been essential for accessing molecules with multiple reactive functionalities, particularly in pharmaceutical and materials science applications.

Role of tert-butyloxycarbonyl-Protection in Modern Organic Synthesis

The tert-butyloxycarbonyl protecting group plays a crucial role in modern organic synthesis, exemplified by its application in compounds such as 3-aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane. The widespread adoption of tert-butyloxycarbonyl protection stems from its favorable combination of stability under basic and nucleophilic conditions, coupled with facile removal under mildly acidic conditions. This selectivity profile makes tert-butyloxycarbonyl particularly valuable for protecting amines during multi-step synthetic sequences where other functional groups must remain intact.

The installation of tert-butyloxycarbonyl groups can be accomplished through several well-established methodologies. The most common approach involves the reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate under aqueous conditions. Alternative protocols include heating mixtures of the amine and di-tert-butyl dicarbonate in tetrahydrofuran at 40 degrees Celsius, or using 4-dimethylaminopyridine as a base in acetonitrile solution. These diverse installation methods provide synthetic chemists with flexibility in selecting conditions compatible with other functional groups present in complex molecules.

The deprotection of tert-butyloxycarbonyl groups has been extensively optimized to accommodate various synthetic requirements. Standard deprotection protocols employ strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. A significant consideration in tert-butyloxycarbonyl deprotection is the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles, which can be mitigated by the use of carbocation scavengers such as anisole or thioanisole.

Alternative deprotection methodologies have been developed to address limitations of standard acidic conditions. Sequential treatment with trimethylsilyl iodide followed by methanol provides a mild deprotection method particularly suitable for acid-sensitive substrates. This protocol involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to form carbamic acid, and finally decarboxylation to yield the free amine. The use of triethylsilane as a carbocation scavenger in the presence of trifluoroacetic acid has been shown to improve yields and selectivity while reducing reaction times.

The strategic importance of tert-butyloxycarbonyl protection in peptide synthesis cannot be overstated. In solid-phase peptide synthesis, tert-butyloxycarbonyl amino acids demonstrate excellent compatibility with the iterative deprotection and coupling cycles required for chain elongation. The rapid removal of tert-butyloxycarbonyl groups using 50% trifluoroacetic acid in dichloromethane solutions, typically requiring 15-25 minutes, enables efficient synthetic protocols. The incorporation of scavengers such as dithioerythritol when cysteine, methionine, or tryptophan residues are present helps prevent oxidative side reactions during deprotection.

The orthogonal nature of tert-butyloxycarbonyl protection relative to other protecting groups has enabled increasingly sophisticated synthetic strategies. The compatibility of tert-butyloxycarbonyl groups with fluorenylmethoxycarbonyl methodology allows for selective deprotection in the presence of base-labile protecting groups. This orthogonality is particularly valuable in complex synthetic sequences where multiple protecting groups must be removed selectively.

Recent developments in carbamate deprotection methodology have expanded the synthetic utility of tert-butyloxycarbonyl protection. Novel approaches using 2-mercaptoethanol for nucleophilic deprotection of carbamates provide alternatives to traditional palladium-catalyzed hydrogenolysis or Lewis acid-mediated protocols. These methods demonstrate good functional group tolerance and offer solutions for substrates containing sulfur-containing compounds that can deactivate palladium catalysts.

| Deprotection Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Trifluoroacetic acid | 50% TFA/DCM, 15-25 min | Rapid, efficient | May require scavengers |

| Hydrochloric acid | 3M HCl/EtOAc, 30 min | Simple conditions | Potential alkylation |

| Trimethylsilyl iodide | TMSl then MeOH | Mild conditions | Multi-step process |

| 2-Mercaptoethanol | K₃PO₄, DMAc, 75°C | Functional group tolerance | Newer methodology |

The synthetic versatility of tert-butyloxycarbonyl protection has enabled access to diverse molecular architectures, including strained ring systems like cyclobutanes. The successful incorporation of tert-butyloxycarbonyl protection in compounds such as 3-aminomethyl-1-(tert-butyloxycarbonyl-aminomethyl)cyclobutane demonstrates the robustness of this protecting group strategy in challenging synthetic contexts. The ability to selectively mask one amino group while leaving another free provides unprecedented control in synthetic planning and execution.

The synthesis of 3-aminomethyl-1-(boc-aminomethyl)cyclobutane represents a significant challenge in organic chemistry due to the inherent strain associated with four-membered ring systems and the requirement for precise functional group installation [1]. This compound features a cyclobutane core with two distinct aminomethyl substituents, one of which is protected with a tert-butoxycarbonyl group, making it particularly valuable for pharmaceutical applications and peptidomimetic synthesis [6].

Cyclobutane Ring Formation Strategies

The construction of cyclobutane rings requires specialized synthetic approaches that can overcome the substantial ring strain energy of approximately 110 kilojoules per mole [20]. Modern synthetic methodologies have evolved to provide reliable access to these constrained four-membered ring systems through various mechanistic pathways [4].

Cycloaddition Approaches

Cycloaddition reactions represent the most versatile and widely employed methodology for cyclobutane ring formation, with the [2+2] cycloaddition being the predominant approach [4]. These reactions can proceed through both photochemical and thermal pathways, each offering distinct advantages in terms of substrate scope and stereochemical control [3].

Photochemical [2+2] cycloadditions utilize ultraviolet irradiation to promote the formation of cyclobutane rings from alkene precursors [4]. The reaction mechanism involves the formation of excited-state intermediates that undergo cycloaddition to generate the four-membered ring system [3]. Cinnamic esters and styrene derivatives serve as particularly effective substrates for these transformations, typically yielding products in the range of 60-90% [4].

The stereochemical outcome of photocycloaddition reactions depends significantly on the reaction conditions and substrate arrangement [3]. Intramolecular reactions generally favor the formation of β-truxinate isomers through syn head-to-head cycloadditions, while intermolecular processes typically yield δ-truxinate isomers via anti head-to-head pathways [15]. Face-to-face stacking interactions of aromatic rings can be exploited in cocrystallization processes to achieve quantitative yields with high diastereoselectivity [3].

Enantioselective [2+2] cycloadditions have emerged as particularly valuable methodologies for accessing chiral cyclobutane derivatives [4]. These reactions employ chiral thiourea catalysts in conjunction with bismuth triflate activation to achieve high levels of stereoselectivity, with enantiomeric ratios reaching up to 92:8 [4]. The use of allene substrates with olefinic partners under these conditions provides access to cyclobutane products with excellent stereochemical control [4].

Continuous flow [2+2] cycloaddition represents a significant advancement in cyclobutane synthesis methodology [15]. This approach utilizes thioxanthone as a photosensitizer under controlled flow conditions to achieve high molecular weight products with narrow dispersity [15]. The continuous flow methodology offers substantial improvements in reaction scalability, with production rates of up to 6.5 grams per day achieved under optimized conditions [15].

| Reaction Type | Substrate Types | Typical Conditions | Product Selectivity | Typical Yields (%) |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Cinnamic esters, styrene derivatives | UV irradiation, photosensitizer, solution/solid state | β-truxinate (intramolecular) vs δ-truxinate (intermolecular) | 60-90 |

| [2+2] Thermal Cycloaddition | Alkenes with electron-rich partners | 80-150°C, thermal activation | Limited stereoselectivity | 40-75 |

| Intermolecular Cross-Photoreaction | Unsymmetrical alkenes with different aryl substituents | Face-to-face aromatic stacking, cocrystallization | High diastereoselectivity, quantitative yield | 95-100 |

| Enantioselective [2+2] Cycloaddition | Allenes with olefins using chiral catalysts | Chiral thiourea catalyst, Bi(OTf)₃ activation | High enantioselectivity (up to 92:8 er) | 70-85 |

| Continuous Flow [2+2] Cycloaddition | Various cinnamic ester monomers | Thioxanthone photosensitizer, controlled flow | High molecular weight, narrow dispersity | 70-95 |

Ring-Closing Metathesis Applications

Ring-closing metathesis has emerged as a valuable alternative approach for cyclobutane synthesis, despite the inherent challenges associated with forming highly strained four-membered rings [5]. This methodology utilizes ruthenium-based catalysts to promote the cyclization of appropriately positioned alkene substrates [5].

The successful application of ring-closing metathesis to cyclobutene formation requires careful consideration of substrate design and catalyst selection [5]. 1,5-Enynes represent particularly suitable precursors for this transformation, with the Hoveyda-Grubbs second-generation catalyst demonstrating superior performance under reflux conditions in dichloromethane [5]. These reactions typically require 2-4 hours to achieve yields in the range of 45-75% [5].

Diene substrates can also undergo ring-closing metathesis to form cyclobutene rings, although these transformations generally require more forcing conditions [5]. The use of Grubbs first-generation ruthenium catalysts in toluene at 80°C for extended reaction periods of 6-12 hours typically yields the desired cyclobutene products in 30-60% yield [5].

The orientation of alkene substituents plays a crucial role in determining the success of ring-closing metathesis reactions [5]. Substrates with olefin separation distances greater than 5 Angstroms demonstrate enhanced reactivity compared to those with closer proximity, as the latter tend to favor intramolecular cyclization pathways [15].

| Precursor Type | Catalyst System | Reaction Conditions | Product Formation | Yield Range (%) |

|---|---|---|---|---|

| 1,5-Enynes | Hoveyda-Grubbs 2nd generation | Dichloromethane, reflux, 2-4 hours | Functionalized cyclobutenes | 45-75 |

| Diene substrates | Grubbs 1st generation ruthenium | Toluene, 80°C, 6-12 hours | Strained cyclobutene rings | 30-60 |

| Enyne-alcohol conjugates | Modified Hoveyda-Grubbs catalyst | THF, room temperature to 60°C | Hydroxyl-functionalized cyclobutenes | 55-80 |

| Silyl ether tethered systems | Ruthenium carbene complexes | CH₂Cl₂, ambient temperature | Protected cyclobutene intermediates | 40-70 |

Boc-Protection Techniques

The installation of tert-butoxycarbonyl protecting groups on aminomethyl substituents represents a critical step in the synthesis of 3-aminomethyl-1-(boc-aminomethyl)cyclobutane [8]. The Boc group provides selective protection for primary and secondary amines under mild conditions while remaining stable to a wide range of synthetic transformations [10].

tert-Butyl Chloroformate-Mediated Reactions

tert-Butyl chloroformate serves as an effective reagent for the introduction of Boc protecting groups, particularly in cases where rapid reaction kinetics are desired . This reagent reacts with amine nucleophiles through a nucleophilic acyl substitution mechanism, with the amine attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate .

The reaction typically requires the presence of a suitable base to neutralize the hydrochloric acid generated during the transformation . Pyridine and diisopropylethylamine represent the most commonly employed bases for this purpose, with the choice depending on the specific substrate and reaction conditions . Reaction temperatures are generally maintained between 0°C and room temperature to minimize side reactions and ensure high yields .

The use of tert-butyl chloroformate offers several advantages, including rapid reaction rates and high conversion efficiency . However, the reagent exhibits limited stability under ambient conditions and requires careful handling to prevent decomposition . The typical yield range for these transformations is 75-90%, with reaction times varying from 2-6 hours depending on substrate reactivity .

Di-tert-Butyl Dicarbonate Coupling Methods

Di-tert-butyl dicarbonate represents the most widely used reagent for Boc protection in non-peptide chemistry due to its excellent stability and mild reaction conditions [8]. The reagent functions through a mechanism involving nucleophilic attack by the amine on one of the carbonyl centers, followed by elimination of tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide [10].

Standard reaction conditions employ 1.1-1.2 equivalents of di-tert-butyl dicarbonate in the presence of a base such as triethylamine, 4-dimethylaminopyridine, or sodium bicarbonate [8]. The reactions can be conducted in various solvents including water, tetrahydrofuran, acetonitrile, or dichloromethane, with typical reaction times ranging from 1-12 hours at room temperature to 40°C [8].

Solvent-free conditions have been developed for di-tert-butyl dicarbonate coupling reactions, offering environmental advantages and simplified workup procedures [9]. These reactions typically employ 1.5 equivalents of the reagent under neat conditions at room temperature, achieving yields of 80-95% in 0.5-2 hours [9]. The absence of solvent eliminates the need for extensive purification and reduces waste generation [9].

Aqueous reaction conditions provide additional versatility for substrates with limited organic solubility [8]. These reactions typically require 2-3 equivalents of di-tert-butyl dicarbonate in the presence of sodium hydroxide or sodium bicarbonate, with yields ranging from 70-85% over 2-24 hours [8].

| Method | Reagent Equivalents | Base Required | Reaction Time | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| tert-Butyl Chloroformate | 1.2-1.5 equiv | Pyridine, DIPEA | 2-6 hours | 0°C to RT | 75-90 |

| Di-tert-butyl Dicarbonate (Standard) | 1.1-1.2 equiv | TEA, DMAP, NaHCO₃ | 1-12 hours | RT to 40°C | 85-95 |

| Di-tert-butyl Dicarbonate (Solvent-free) | 1.5 equiv | None (neat conditions) | 0.5-2 hours | RT | 80-95 |

| Di-tert-butyl Dicarbonate (Aqueous) | 2-3 equiv | NaOH, NaHCO₃ | 2-24 hours | RT | 70-85 |

| tert-Butyl Phenyl Carbonate | 1.2 equiv | DMAP | 4-8 hours | 40-60°C | 70-85 |

Multi-Step Synthesis Optimization

The synthesis of complex cyclobutane derivatives such as 3-aminomethyl-1-(boc-aminomethyl)cyclobutane requires careful optimization of multi-step reaction sequences to achieve acceptable overall yields [14]. Strategic planning of synthetic routes must consider both the efficiency of individual transformations and the cumulative effect of multiple reaction steps [14].

Intermediate Isolation Protocols

The isolation and purification of synthetic intermediates represents a critical aspect of multi-step synthesis optimization [16]. Traditional approaches involving column chromatography at each step can lead to significant material losses and extended reaction times [13]. Alternative strategies focusing on selective purification techniques have demonstrated substantial improvements in both time efficiency and overall yield [13].

Crystallization-based purification methods offer significant advantages for solid intermediates, providing high purity products with minimal material loss [13]. The development of appropriate solvent systems for recrystallization requires systematic screening of solvent combinations and temperature profiles [13]. Mixed solvent systems often provide superior results compared to single-solvent approaches, with yield improvements of 10-20% commonly observed [13].

Liquid-liquid extraction protocols can be optimized through careful selection of solvent systems and pH conditions [16]. The use of buffered aqueous solutions enables selective extraction of products based on their acid-base properties, while organic solvents can be chosen to maximize solubility differences between products and impurities [16]. Sequential extraction procedures often provide superior purification compared to single-step protocols [16].

Phase-transfer techniques represent an emerging approach for intermediate isolation, particularly for polar substrates [13]. These methods utilize phase-transfer catalysts to facilitate the migration of ionic species between aqueous and organic phases, enabling efficient separation based on polarity differences [13].

Yield Enhancement Strategies

Yield enhancement in multi-step synthesis requires systematic optimization of reaction conditions, including temperature profiles, catalyst loading, and solvent selection [13]. Convergent synthetic strategies generally provide superior overall yields compared to linear sequences, as the cumulative effect of yield losses is minimized [14].

Temperature control represents a critical parameter for yield optimization, with many reactions benefiting from temperature ramping protocols rather than fixed temperature conditions [13]. Initial reaction temperatures of 25°C followed by gradual increases to 100°C have been shown to improve yields by 10-20% in many cases [13]. The implementation of temperature programming requires careful monitoring of reaction progress to ensure optimal timing of temperature changes [13].

Catalyst loading optimization can provide significant cost savings while maintaining high yields [13]. Systematic studies have demonstrated that catalyst loadings can often be reduced by 50-80% without significant impact on product yields, particularly when combined with optimized reaction conditions [13]. The use of catalyst recycling protocols further enhances the economic viability of multi-step syntheses [13].

Solvent switching strategies have emerged as powerful tools for yield enhancement, particularly in cases where different reaction steps have incompatible solvent requirements [13]. The development of telescoping procedures that eliminate intermediate isolation steps can provide substantial improvements in both yield and efficiency [13]. These approaches require careful consideration of solvent compatibility and potential side reactions [13].

| Parameter | Conventional Approach | Optimized Strategy | Improvement Factor | Impact on Overall Yield |

|---|---|---|---|---|

| Reaction Sequence Length | 6-8 steps | 3-5 steps (convergent) | 1.5-2.0x reduction | 20-40% increase |

| Intermediate Purification | Column chromatography each step | Selective purification | 2-3x time savings | 15-25% increase |

| Solvent Selection | Single solvent system | Solvent switching strategy | 1.2-1.5x yield increase | 10-15% increase |

| Temperature Control | Fixed temperature profile | Temperature ramping | 10-20% yield improvement | 5-15% increase |

| Catalyst Loading | Standard 5-10 mol% | Reduced 1-5 mol% | 50-80% catalyst reduction | Cost reduction |

| Workup Procedure | Aqueous extraction only | Combined extraction/crystallization | 2-4x purification efficiency | 10-20% increase |

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane reveals distinctive spectral characteristics that reflect both the strained cyclobutane framework and the electronic effects of the substituent groups. The molecular formula C₁₁H₂₂N₂O₂ with a molecular weight of 214.30 g/mol provides the foundation for comprehensive spectroscopic interpretation [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane exhibits several characteristic regions that facilitate structural elucidation. The cyclobutane ring protons appear as complex multiplets in the range of 1.5-2.5 parts per million, reflecting the overlapping signals characteristic of strained four-membered ring systems [3] [4]. These signals demonstrate the conformational complexity inherent in substituted cyclobutane derivatives, where ring puckering and substituent effects create multiple overlapping resonances.

The aminomethyl protons attached to the cyclobutane framework generate signals in the 2.7-3.0 parts per million region, exhibiting downfield shifts due to the electron-withdrawing effects of the nitrogen atoms [5] [6]. These resonances typically appear as complex multipets due to both geminal and vicinal coupling patterns characteristic of aminomethyl substituents on constrained cyclic systems.

The tert-butoxycarbonyl protecting group provides one of the most diagnostically useful signals in the spectrum, appearing as a characteristic singlet at approximately 1.4 parts per million integrating for nine protons [7] [8]. This signal serves as an internal standard for structural confirmation and represents the magnetically equivalent methyl groups of the tert-butyl moiety.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution compared to proton spectra. The cyclobutane carbons appear in the range of 18-35 parts per million, with the exact chemical shifts dependent upon the substitution pattern and conformational preferences of the specific isomer [9] [10]. The strained nature of the four-membered ring system results in characteristic upfield shifts compared to unstrained carbocycles.

The carbamate carbonyl carbon of the Boc protecting group generates a distinctive signal in the 155-157 parts per million region [11] [12]. This downfield resonance is characteristic of carbamate functionality and provides definitive evidence for the presence of the tert-butoxycarbonyl group. The quaternary carbon of the tert-butyl group appears at 28.0-28.5 parts per million, while the three equivalent methyl carbons typically resonate around 28 parts per million [7] [13].

Infrared Vibrational Mode Assignments

Infrared spectroscopic analysis of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane provides detailed information regarding functional group identification and molecular vibrations. The spectrum exhibits characteristic absorption bands that enable unambiguous structural assignment and conformational analysis [14] [15].

High-Frequency Region Analysis

The high-frequency region of the infrared spectrum contains the most diagnostically significant absorptions. The nitrogen-hydrogen stretching vibration of the Boc-protected amine appears at 3445 wavenumber, characteristic of a free amine stretch [16] [14]. This frequency is typical for carbamate-protected primary amines and confirms the presence of the tert-butoxycarbonyl protecting group.

The aliphatic carbon-hydrogen stretching vibrations appear as multiple bands in the 2971-2934 wavenumber region [17] [18]. These absorptions correspond to the methyl and methylene groups present throughout the molecule, including both the cyclobutane ring hydrogens and the tert-butyl protecting group.

Carbonyl and Fingerprint Region Characterization

The most intense and diagnostically useful absorption appears at 1706 wavenumber, corresponding to the carbamate carbon-oxygen stretching vibration [19] [20]. This frequency is characteristic of carbamate functionality and represents one of the most reliable indicators for Boc protection. The high intensity of this absorption results from the large dipole moment change during the stretching vibration.

The nitrogen-hydrogen bending vibration of the carbamate group generates a medium-intensity absorption at 1503 wavenumber [14] [21]. This band, combined with the carbonyl stretch, provides definitive evidence for the presence of the tert-butoxycarbonyl protecting group.

Cyclobutane-Specific Vibrational Modes

The four-membered ring system exhibits several characteristic vibrational modes that distinguish it from other cycloalkanes. The methylene twisting vibration appears at 1235 wavenumber and is considered diagnostic for cyclobutane derivatives containing at least one ring methylene group [22] [17]. This absorption is absent in cyclopropane and cyclopentane compounds, making it particularly useful for structural identification.

The ring breathing vibration, appearing at 970 wavenumber in Raman spectroscopy, provides additional confirmation of the cyclobutane framework [23] [22]. While this vibration is Raman-active rather than infrared-active for symmetrical cyclobutanes, substituted derivatives may exhibit weak infrared activity.

The carbon-carbon stretching vibrations of the strained ring system appear in the 750-915 wavenumber region [17] [24]. These absorptions reflect the unique bonding characteristics of the four-membered ring and provide evidence for the constrained geometry of the cyclobutane framework.

X-Ray Crystallographic Studies

Cyclobutane Ring Conformational Analysis

Crystallographic investigations of cyclobutane-containing amino acid derivatives have provided fundamental insights into the conformational preferences and structural characteristics of four-membered ring systems. While specific X-ray crystallographic data for 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane was not available in the accessed literature, extensive studies on related cyclobutane amino acid derivatives provide valuable comparative information [25] [26] [27].

Ring Puckering and Geometric Parameters

Cyclobutane adopts a non-planar conformation to minimize both angle strain and torsional strain inherent in the four-membered ring system [28] [29]. The ring puckering angle typically measures approximately 25 degrees out-of-plane, representing an optimal balance between relieving eclipsing interactions and maintaining reasonable bond angles [30] [31]. This puckering results in bond angles of approximately 88-90 degrees, significantly compressed from the ideal tetrahedral angle of 109.5 degrees.

Substituted cyclobutane derivatives exhibit conformational flexibility that depends critically upon the nature and position of substituents [4] [32]. The presence of aminomethyl groups at positions 1 and 3 of the cyclobutane ring introduces additional conformational complexity through potential intramolecular interactions and steric effects. Computational studies suggest that substituents in equatorial positions tend to stabilize specific ring conformations [3] [4].

Bond Length and Strain Analysis

The carbon-carbon bond lengths in strained cyclobutane systems typically range from 1.541-1.552 Ångströms, depending upon the level of computational theory employed [33] [34]. These bond lengths are elongated compared to unstrained alkanes due to the significant ring strain energy of approximately 26.3 kilocalories per mole [28] [35]. The ring strain manifests as both angle strain from the compressed bond angles and torsional strain from the partially eclipsed conformations.

Hydrogen-Bonding Network Elucidation

The presence of both free and protected amine functionalities in 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane creates opportunities for diverse hydrogen-bonding interactions in the solid state. Analysis of related cyclobutane amino acid derivatives reveals characteristic hydrogen-bonding patterns that influence crystal packing and molecular conformation [26] [36].

Intermolecular Hydrogen-Bonding Patterns

Amino acid derivatives containing carbamate protecting groups typically form hydrogen-bonded networks through interactions between the carbamate nitrogen-hydrogen and carbonyl oxygen atoms [21] [36]. These interactions often result in chain-like or sheet-like structures in the crystal lattice, with hydrogen bond lengths typically ranging from 2.8-3.2 Ångströms.

The free aminomethyl group provides additional hydrogen-bonding capacity, potentially forming networks with neighboring molecules or with the carbamate carbonyl groups. Studies of related aminomethyl cyclobutane derivatives demonstrate that these interactions significantly influence crystal packing and can stabilize specific conformations of the cyclobutane ring [36].

Conformational Stabilization Through Hydrogen Bonding

Intramolecular hydrogen bonding between the free amine and the carbamate functionality can influence the conformational preferences of the molecule. While direct intramolecular hydrogen bonding may be geometrically constrained due to the rigid cyclobutane framework, weak interactions between the amino groups and the carbamate oxygen may contribute to conformational stabilization [26] [38].

Computational Modeling

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, conformational preferences, and energetic properties of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane. These computational approaches complement experimental observations and enable detailed analysis of structural features that may be difficult to observe directly [33] [3] [34].

Geometric Optimization and Conformational Analysis

Density functional theory calculations using the B3LYP functional with various basis sets have been extensively applied to cyclobutane systems. The B3LYP/6-31G(d) level of theory provides reliable geometric parameters for routine optimization, while higher-level calculations using correlation-consistent basis sets such as cc-pVTZ offer enhanced accuracy for energetic properties [33] [39].

Ring strain energy calculations using the homodesmotic method yield values of 22.89 kilocalories per mole for cyclobutane at the B3LYP/cc-pVTZ level, in good agreement with experimental estimates of 26.3 kilocalories per mole [33] [28]. The computational analysis reveals that substitution with aminomethyl groups may modestly reduce the overall ring strain through electronic and steric effects.

Electronic Structure and Orbital Analysis

Density functional theory calculations provide detailed information regarding the electronic structure of the cyclobutane framework and the influence of amino substituents. The strained carbon-carbon bonds of the four-membered ring exhibit characteristic orbital distortions that contribute to the enhanced reactivity of these systems [34] [39]. Natural bond orbital analysis reveals the degree of orbital overlap and the electronic factors contributing to ring strain.

The presence of nitrogen atoms in the aminomethyl substituents introduces additional electronic complexity through their lone pair electrons and potential for conjugative interactions. Computational analysis of the molecular orbitals reveals the extent of electronic communication between the amino groups and the cyclobutane ring system.

Molecular Dynamics Simulations

Molecular dynamics simulations provide time-resolved information regarding the conformational flexibility and dynamic behavior of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane in various environments. These simulations complement static density functional theory calculations by revealing the accessible conformational space and thermal effects on molecular structure [3] [4].

Conformational Sampling and Ring Flexibility

Molecular dynamics simulations reveal that substituted cyclobutane systems exhibit rapid interconversion between different ring puckering conformations on picosecond to nanosecond timescales [4]. The presence of aminomethyl substituents influences the relative populations of different conformers through steric and electronic effects. Simulation results indicate that the most stable conformations typically correspond to those that minimize steric interactions between substituents while maintaining favorable ring puckering angles.

Temperature-dependent simulations provide insights into the conformational entropy and thermal stability of different molecular conformations. Higher temperatures tend to increase the population of higher-energy conformers, while lower temperatures favor the most stable geometric arrangements identified through density functional theory calculations.

Solvation Effects and Environmental Interactions

Molecular dynamics simulations in explicit solvent environments reveal the influence of solvation on molecular conformation and hydrogen-bonding patterns. Aqueous simulations demonstrate that water molecules can form hydrogen bonds with both the free amino group and the carbamate functionality, potentially stabilizing extended conformations of the molecule [4].

Simulations in organic solvents such as chloroform or dimethyl sulfoxide provide insights into the conformational preferences relevant to synthetic and analytical applications. The results indicate that solvent effects can significantly influence the relative stabilities of different conformers, particularly through differential solvation of polar functional groups.

Vibrational Analysis and Spectroscopic Correlation